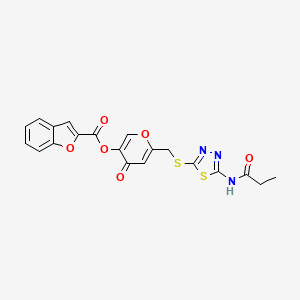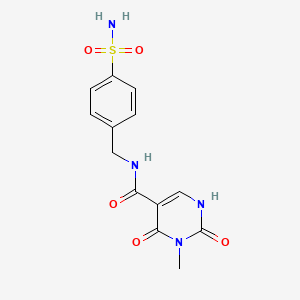![molecular formula C19H26N4O B2549266 1-(3-phenylpropyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea CAS No. 2097931-22-9](/img/structure/B2549266.png)
1-(3-phenylpropyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-phenylpropyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea, also known as PPCCU, is a chemical compound that has gained a lot of attention in the scientific community due to its potential therapeutic applications. PPCCU belongs to the class of urea derivatives and has a unique chemical structure that makes it a promising candidate for drug discovery.
Aplicaciones Científicas De Investigación
Hydrogel Formation and Physical Property Tuning
1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, a compound similar in structure to 1-(3-phenylpropyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea, has been found to form hydrogels in acidic environments. The rheology and morphology of these gels can be influenced by the identity of the anion present, offering a method for adjusting their physical properties. This research suggests potential applications in areas where controlled gelation and specific mechanical properties are desirable (Lloyd & Steed, 2011).
Antimicrobial and Antifungal Activities
Urea derivatives, including those structurally related to the compound , have shown antimicrobial and antifungal activities. The antimicrobial properties vary depending on the specific structure of the urea derivative. This highlights potential applications in the development of new antimicrobial agents (Farghaly & El-Kashef, 2005).
Organocatalysis in Synthesis of Heterocycles
Research indicates that urea can act as an organo-catalyst in the synthesis of various heterocyclic compounds. This suggests that similar urea derivatives could be used as catalysts in the synthesis of complex organic molecules, potentially offering more environmentally friendly and cost-effective methods in organic synthesis (Brahmachari & Banerjee, 2014).
Plant Growth Regulation
Urea derivatives have been identified as positive regulators of cell division and differentiation in plants. Some of these compounds exhibit cytokinin-like activity, which can be useful in in vitro plant morphogenesis studies. This area of research opens up possibilities for agricultural applications, where controlling plant growth and development is critical (Ricci & Bertoletti, 2009).
Cancer Research
Certain urea derivatives have been investigated for their potential anticancer properties. These compounds exhibit cytotoxic effects on various cancer cell lines, suggesting a possibility for the development of new chemotherapeutic agents (Gaudreault et al., 1988).
Propiedades
IUPAC Name |
1-(3-phenylpropyl)-3-(4-pyrazol-1-ylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c24-19(20-13-4-8-16-6-2-1-3-7-16)22-17-9-11-18(12-10-17)23-15-5-14-21-23/h1-3,5-7,14-15,17-18H,4,8-13H2,(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKWTAQRLPMUGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NCCCC2=CC=CC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-phenylpropyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-chlorophenyl)-2-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2549183.png)
![2-[(3-Nitro-4-pyridyl)amino]acetic acid](/img/structure/B2549184.png)

![N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2549186.png)
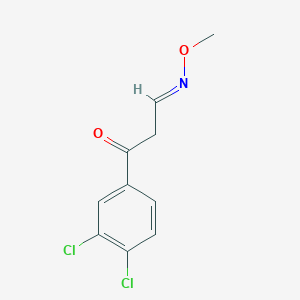

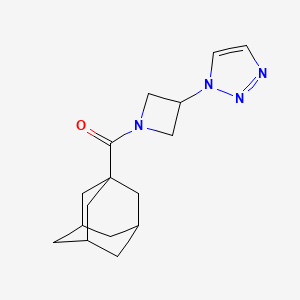
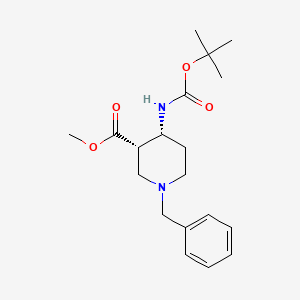
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2549195.png)

![(Z)-3-[3-Bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2549197.png)
